5,6-Diphenylpyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
5,6-diphenylpyridin-3-amine |
InChI |
InChI=1S/C17H14N2/c18-15-11-16(13-7-3-1-4-8-13)17(19-12-15)14-9-5-2-6-10-14/h1-12H,18H2 |
InChI Key |
VRRGZBUAHNIVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Diphenylpyridin 3 Amine and Analogous Structures
Multi-component Reaction Strategies for Pyridine (B92270) Core Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and convergence. For the synthesis of highly substituted pyridines like 5,6-Diphenylpyridin-3-amine, MCRs provide a powerful tool for rapid library generation and structural diversification.
Hantzsch-Type Condensations and Their Derivatives
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgalfa-chemistry.com The driving force for this aromatization is the formation of a stable aromatic ring. wikipedia.org
While the classical Hantzsch reaction utilizes β-ketoesters, modifications of this reaction have expanded its scope to include other active methylene (B1212753) compounds, allowing for the synthesis of a wider array of substituted pyridines. nih.govscribd.com For the synthesis of aminopyridines, β-aminocrotononitrile or related enamines can be used in place of one of the β-ketoester components. nih.gov This modified approach, often referred to as a Hantzsch-like reaction, is particularly relevant for the synthesis of aminopyridine derivatives. The reaction can be visualized as the condensation of an α,β-unsaturated carbonyl compound (formed in situ from an aldehyde and a ketone) with an enamine, followed by cyclization and aromatization. organic-chemistry.org
One-Pot Condensation Reactions
Building upon the principles of MCRs, one-pot condensation reactions have emerged as a highly efficient and straightforward methodology for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are close structural analogs of this compound. These reactions typically involve four components and proceed without the isolation of intermediates. journals.co.zamdpi.comoiccpress.com
A common and effective one-pot strategy for the synthesis of 2-amino-4,6-diaryl-3-cyanopyridines involves the reaction of an aromatic aldehyde, a methyl ketone (such as acetophenone), malononitrile, and a nitrogen source. mdpi.comoiccpress.comsemanticscholar.org In a typical procedure, these four components are heated together in a suitable solvent, often in the presence of a catalyst. journals.co.zamdpi.com This method allows for the direct construction of the highly substituted pyridine ring in a single step. The reaction proceeds through a cascade of reactions, likely involving initial Knoevenagel condensation between the aldehyde and malononitrile, and formation of an enamine from the ketone and the nitrogen source, followed by Michael addition, cyclization, and oxidation. mdpi.com
The versatility of this method allows for the introduction of various substituents on the pyridine ring by simply changing the starting aldehyde and methyl ketone. For the synthesis of a compound like this compound, benzaldehyde (B42025) and acetophenone (B1666503) would be the logical starting materials.
| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Catalyst | Product | Yield (%) | Ref. |
| Benzaldehyde | Acetophenone | Malononitrile | Ammonium Acetate | Na₂CaP₂O₇ | 2-Amino-4,6-diphenylpyridine-3-carbonitrile | 92 | mdpi.com |
| 4-Chlorobenzaldehyde | Acetophenone | Malononitrile | Ammonium Acetate | SnO₂/SiO₂ | 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | 90 | journals.co.za |
| 4-Methoxybenzaldehyde | 4-Methylacetophenone | Malononitrile | Ammonium Acetate | Zinc Zirconium Phosphate | 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile | 94 | oiccpress.com |
| Benzaldehyde | Cyclohexanone | Malononitrile | Ammonium Acetate | Na₂CaP₂O₇ | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 88 | mdpi.com |
In these one-pot syntheses of aminopyridines, ammonium acetate serves a crucial dual role. mdpi.comoiccpress.comsemanticscholar.org Firstly, it acts as the nitrogen source, providing the nitrogen atom that becomes part of the pyridine ring. Secondly, it can also act as a catalyst or co-catalyst in the reaction. The acetate ion can function as a base to promote the condensation reactions, while the ammonium ion provides the necessary nitrogen for the heterocycle formation. The use of ammonium acetate is advantageous due to its low cost, stability, and ease of handling. scribd.com In many reported procedures for the synthesis of 2-amino-3-cyanopyridine derivatives, a molar excess of ammonium acetate is used to drive the reaction to completion. mdpi.comoiccpress.com
Ionic Liquid-Mediated Syntheses
In the quest for more environmentally benign and efficient synthetic methodologies, ionic liquids (ILs) have gained significant attention as alternative reaction media and catalysts. researchgate.netresearchgate.net Ionic liquids are salts with low melting points, often below 100 °C, and they offer several advantages such as low vapor pressure, high thermal stability, and tunable solvent properties. nih.gov
Several studies have demonstrated the successful use of ionic liquids in the synthesis of 2-amino-3-cyanopyridine derivatives. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]) has been employed as a recyclable catalyst and solvent for the one-pot, four-component reaction of aldehydes, ketones, malononitrile, and ammonium acetate. researchgate.net The use of ionic liquids can lead to shorter reaction times, higher yields, and simplified product isolation procedures. Furthermore, the reusability of the ionic liquid makes the process more economical and sustainable. researchgate.net Task-specific ionic liquids, such as those with Brønsted acidic functionalities, have also been developed and shown to be highly effective catalysts for these transformations. researchgate.net
| Ionic Liquid | Reactants | Conditions | Yield (%) | Ref. |
| [Bmim][BF₄] | Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | 80 °C, 30 min | 92 | researchgate.net |
| Ethylammonium Nitrate | Chalcone, Malononitrile, Ammonium Acetate | 60 °C, 2 h | 92 | researchgate.net |
| [TSPi][Cl]₂ | 4-Chlorobenzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | 80 °C, 45 min | 94 | researchgate.net |
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions, improve yields, and enable reactions to occur under milder conditions. nih.govorganic-chemistry.org This technique, often referred to as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. acs.org
The application of ultrasound has been successfully extended to the synthesis of substituted pyridines. nih.gov In the context of the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, ultrasound irradiation has been shown to significantly reduce reaction times and improve product yields compared to conventional heating methods. researchgate.net For example, the four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate can be efficiently carried out under ultrasonic irradiation, often at room temperature or slightly elevated temperatures, leading to the desired products in high purity and yield. nih.govresearchgate.net This green chemistry approach offers advantages in terms of energy efficiency and reduced thermal degradation of products. organic-chemistry.org
| Reactants | Conditions | Time | Yield (%) | Ref. |
| Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Ultrasound, Piperidine catalyst | 15-20 min | 92 | researchgate.net |
| Ketone, Malononitrile, Ethyl Cyanoacetate, Hydrazine (B178648) Hydrate | Ultrasound, Piperidine catalyst | 1.5-2 h | 89-96 | nih.gov |
| Aryl Methyl Ketones, 2-Aminopyridines | Ultrasound, KI/TBHP | 4 min | up to 97 | organic-chemistry.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach is particularly effective in the synthesis of heterocyclic compounds like pyridine derivatives. The synthesis of substituted pyridines can be efficiently achieved through one-pot, multi-component reactions under microwave irradiation.
For instance, the synthesis of various aminopyridine and aminopyrimidine scaffolds has been successfully carried out using microwave-assisted heating. zenodo.org A general approach involves the condensation of a ketone, an aldehyde, malononitrile, and a nitrogen source like ammonium acetate. researchgate.net In a typical procedure, the reactants are mixed in a vessel and subjected to microwave irradiation for a period ranging from a few minutes to half an hour, often reaching temperatures between 120-140°C. mdpi.comorganic-chemistry.org This method's key advantages are its speed, efficiency, and often solvent-free or reduced solvent nature, aligning with the principles of green chemistry. mdpi.com
The synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which share a diaryl-substituted heterocyclic core, has been accomplished using a one-pot, microwave-assisted, three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid. wikipedia.org Similarly, 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives have been prepared by condensing aromatic 1,2-diketones with thiosemicarbazide (B42300) in a mixed green solvent system under microwave promotion.
| Reactants | Conditions | Product Type | Yield | Reference |
| Aromatic Aldehyde, Methyl Ketone, Malononitrile, Ammonium Acetate | Microwave Irradiation, Solvent-Free, 7-9 min | 2-Amino-3-cyanopyridine derivatives | Excellent | researchgate.net |
| 2-Aminopyridine (B139424), Cyanamide, Aromatic Aldehyde | Microwave Irradiation, 120°C, 15 min | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | 70% | mdpi.com |
| Precursors, Amine, Sodium para-toluene sulphinate | Microwave Irradiation, 65-70°C, dry CH3CN | Aminopyridine Acetamides | Good | researchgate.net |
| Aromatic 1,2-diketones, Thiosemicarbazide | Microwave Promotion, Mixed Green Solvent | 5,6-Bisaryl-1,2,4-triazine-3-thiol derivatives | N/A |
Solvent-Free Reaction Conditions
Solvent-free synthesis, or solid-state reaction, is an environmentally benign and efficient methodology that reduces pollution, lowers costs, and simplifies processing. This technique is highly applicable to the synthesis of multi-substituted pyridine rings, such as 2,4,6-triarylpyridines, which are analogous to the diphenylpyridine structure of the target compound.
A common solvent-free approach is the one-pot, three-component synthesis of 2,4,6-triarylpyridines from substituted benzaldehydes, acetophenones, and ammonium acetate. researchgate.net The reaction mixture is heated, often in the presence of a catalyst, to yield the desired product. Various catalysts have been employed, including reusable heterogeneous catalysts like ZSM-5 and magnetic nanoparticles decorated with cobalt. researchgate.netresearchgate.net In some cases, simple metal salts like CoCl₂·6H₂O or phase-transfer catalysts such as tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) are effective. semanticscholar.orgsigmaaldrich.com Reaction temperatures typically range from 80°C to 110°C, with reaction times of a few hours. semanticscholar.orgsigmaaldrich.com
Notably, some multicomponent reactions for synthesizing aminopyridine derivatives can proceed efficiently without any catalyst at all. chemguide.co.ukstudymind.co.uk For example, 2-aminopyridine derivatives can be formed by stirring a mixture of an acetophenone, malononitrile, an aldehyde, and ammonium carbonate at room temperature under solvent-free conditions. studymind.co.uk Similarly, 4-substituted aminopyrido[2,3-d]pyrimidines are synthesized by heating 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines at 100°C without a solvent. These methods offer high atom economy and produce the final products in good to excellent yields with simple work-up procedures. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Benzaldehyde, Acetophenone, Ammonium Acetate | ZSM-5, 110°C | 2,4,6-Triarylpyridines | High | researchgate.net |
| Benzaldehyde, Acetophenone, Ammonium Acetate | CoCl₂·6H₂O, 110°C, 4h | 2,4,6-Triarylpyridines | 90% | sigmaaldrich.com |
| Aromatic Aldehyde, Acetophenone, Ammonium Acetate | TBAHS, 80°C, 5-6h | 2,4,6-Triarylpyridines | 70-75% | semanticscholar.org |
| Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Catalyst-free, Room Temp. | 2-Aminopyridines | N/A | chemguide.co.ukstudymind.co.uk |
| 3-Cyano-2-aminopyridine, Triethyl orthoformate, Primary Amine | Catalyst-free, 100°C, 3h | 4-Aminopyrido[2,3-d]pyrimidines | 61-85% |
Amination Strategies for Pyridine Rings
Reductive Amination of Carbonyl Precursors
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, converting carbonyl compounds (aldehydes and ketones) into amines. The process involves two main steps: the initial reaction between the carbonyl compound and an amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. This can be performed as a one-pot reaction where the imine is formed and reduced in situ.
A key advantage of reductive amination is that it avoids the over-alkylation often encountered in direct alkylation of amines with alkyl halides. The reaction is typically carried out under neutral or weakly acidic conditions, which facilitate the dehydration step required for imine formation.
Several reducing agents are suitable for this transformation, with the choice depending on the substrate and desired selectivity. Common reagents include:
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is stable under mildly acidic conditions and selectively reduces the protonated iminium ion much faster than the starting carbonyl compound.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly selective for imines over ketones or aldehydes.
Borane-Pyridine Complex: This complex serves as a cheap, readily available, and less toxic alternative for the reductive amination of a wide variety of carbonyl compounds.
Catalytic Hydrogenation: Using H₂ gas with metal catalysts like palladium, platinum, or nickel is also a common method.
To synthesize an aminopyridine derivative using this method, a suitable pyridine-containing ketone or aldehyde would serve as the carbonyl precursor. Reaction with ammonia, a primary, or a secondary amine would generate the pyridine-imine intermediate, which is then reduced by one of the agents mentioned above to yield the final aminopyridine product.
Nucleophilic Substitution Reactions with Amines
The direct amination of pyridine rings can be achieved through nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient compared to benzene (B151609), which makes it more susceptible to nucleophilic attack. This reactivity is particularly pronounced at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen.
The mechanism involves the attack of a nucleophile (an amine) on the electron-deficient carbon, forming a high-energy anionic intermediate known as a Meisenheimer complex. The reaction is favored at the 2- and 4-positions because the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. Attack at the 3- (meta) position does not allow for this stabilization, making substitution at this position much less favorable.
Key examples and strategies for nucleophilic amination of pyridines include:
The Chichibabin Reaction: This classic reaction involves the direct amination of pyridine with sodium amide (NaNH₂) to produce 2-aminopyridine. The reaction proceeds via the addition-elimination mechanism, where a hydride ion (H⁻) is ultimately expelled as the leaving group.
Substitution of Leaving Groups: Amination is more readily achieved when a good leaving group, such as a halide (F, Cl, Br, I), is already present at the activated 2- or 4-position. Numerous amine nucleophiles can be reacted with halopyridines to give aminated products in moderate to excellent yields.
While direct amination at the 3-position is challenging due to lower electrophilicity, specialized strategies can be employed. These often involve activating the pyridine ring, for instance, by forming a pyridine N-oxide, which alters the electronic distribution and can facilitate substitution at different positions.
Reduction of Nitrogen-Containing Functional Groups
The reduction of a nitrile (cyano) group attached to a pyridine ring is a direct method for synthesizing aminomethylpyridine derivatives (a primary amine where the amino group is attached to a CH₂ group, which is in turn bonded to the ring). This transformation involves the conversion of the carbon-nitrogen triple bond (C≡N) into a primary amine (-CH₂NH₂).
Two primary methods are employed for this reduction:
Chemical Reduction with Metal Hydrides: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in a dry, non-aqueous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic or aqueous workup to yield the final amine. chemguide.co.uk While highly effective, LiAlH₄ is a strong and sometimes unselective reagent that must be handled with care. Other borane-based reagents, such as ammonia borane, can also reduce nitriles to primary amines. researchgate.net
Catalytic Hydrogenation: This is often the most economical method, especially on an industrial scale. semanticscholar.org The nitrile is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, platinum, or palladium. semanticscholar.orgchemguide.co.uk The reaction conditions (temperature, pressure, solvent, and choice of catalyst) are crucial for achieving high selectivity for the primary amine and avoiding the formation of secondary or tertiary amine byproducts. semanticscholar.org
For N-containing heterocyclic rings like pyridine, reduction with LiAlH₄ is often a reliable lab-scale method. chemguide.co.uk Catalytic hydrogenation can also be effective, but the presence of the ring nitrogen can sometimes interfere with the catalyst, requiring careful optimization of reaction conditions. chemguide.co.uk
Amides
The direct conversion of amides to amines represents a fundamental transformation in organic synthesis. While not a direct synthesis of this compound from a pre-existing amide without rearrangement, the formation and subsequent functionalization of amides are critical steps in many synthetic routes.
Modern methods for amide synthesis are continually being developed to improve efficiency and sustainability. For instance, a ruthenium-based catalyst system can directly couple an alcohol and an amine to form an amide with the liberation of dihydrogen gas. organic-chemistry.org This environmentally friendly approach avoids the use of stoichiometric activating agents. organic-chemistry.org Another notable method involves the three-component condensation of amines, carboxylic acids, and pyridine N-oxides, catalyzed by an organophosphorus species, to generate 2-amidopyridines. nih.gov This process unites amide synthesis and activation in a single step. nih.gov
High to moderate yields of aromatic amides can also be achieved through a direct synthesis from aromatic carboxylic acids and aromatic amines using triethyl phosphite (B83602) and 4-dimethylaminopyridine (B28879) (TEP-4-DMAP) as a novel reagent. lew.ro
| Method | Catalyst/Reagent | Key Features | Reactants |
|---|---|---|---|
| Ruthenium-Catalyzed Dehydrogenative Coupling | Ruthenium precursor, N-heterocyclic carbene (NHC), and phosphine (B1218219) ligands | Environmentally friendly, releases dihydrogen | Alcohols and amines |
| Organophosphorus-Catalyzed Three-Component Condensation | Phosphetane catalyst | Convergent synthesis, combines amide coupling and activation | Amines, carboxylic acids, and pyridine N-oxides |
| Direct Synthesis with TEP-4-DMAP | Triethyl phosphite and 4-dimethylaminopyridine | High to moderate yields for aromatic amides | Aromatic carboxylic acids and aromatic amines |
Nitro Compounds
The reduction of nitro compounds is a widely used and reliable method for the synthesis of aromatic amines. This approach is particularly valuable for preparing aminopyridines where the nitro group can be introduced onto the pyridine ring through established nitration procedures, followed by reduction to the desired amine.
A variety of reducing agents can be employed for this transformation, offering a range of selectivities and functional group tolerances. organic-chemistry.org Catalytic hydrogenation is a common method, although it may not be suitable for molecules with other reducible functional groups. youtube.com Alternative methods include the use of active metals like zinc, tin, or iron in the presence of an acid. youtube.com
More recently, milder and more selective methods have been developed. For example, the combination of trichlorosilane (B8805176) (HSiCl3) and a tertiary amine provides a metal-free reduction of both aromatic and aliphatic nitro groups. organic-chemistry.org Another innovative approach utilizes tetrahydroxydiboron (B82485) as a reductant, which can be performed in water, highlighting the green chemistry aspects of this method. organic-chemistry.org The catalytic reduction of aromatic nitro compounds can also be fine-tuned to yield phenylhydroxylamines as intermediates, which can be further reduced to the corresponding amines. mdpi.comresearchgate.net
| Reagent/System | Conditions | Advantages |
|---|---|---|
| Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) | Varies | High efficiency |
| Active Metals (e.g., Fe, Sn, Zn) in Acid | Acidic conditions | Cost-effective |
| HSiCl3 and Tertiary Amine | Mild, metal-free | Good functional group tolerance |
| Tetrahydroxydiboron | Water as solvent | Environmentally friendly |
Rearrangement Reactions
Rearrangement reactions provide a powerful avenue for the synthesis of primary amines from carboxylic acid derivatives, often with the loss of one carbon atom.
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com The reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide. wikipedia.org The key intermediate in this reaction is an isocyanate, which is subsequently hydrolyzed to the amine. wikipedia.orgchemistrysteps.com
This method has been successfully applied to the synthesis of various aminopyridines. For example, 3-aminopyridine (B143674) can be synthesized from nicotinamide. chemistwizards.comresearchgate.netslideshare.net The reaction is initiated by the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide. wikipedia.org Subsequent deprotonation and rearrangement lead to the isocyanate, which upon hydrolysis and decarboxylation yields the final amine product. wikipedia.orgchemistrysteps.com
The Curtius rearrangement is another valuable method for the synthesis of primary amines from carboxylic acids via an acyl azide (B81097) intermediate. wikipedia.orgorganic-chemistry.org The reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine. wikipedia.orgorganic-chemistry.org This rearrangement is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the stereochemistry of the migrating group. scispace.comnih.gov
The acyl azide can be prepared from a carboxylic acid derivative, such as an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). scispace.com The isocyanate intermediate can be trapped with various nucleophiles, such as water to form the amine, or alcohols to form carbamates. wikipedia.orgorganic-chemistry.org The Curtius rearrangement has been widely applied in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govrsc.org
| Reaction | Starting Material | Key Intermediate | Reagents |
|---|---|---|---|
| Hofmann Rearrangement | Primary Amide | Isocyanate | Br2, NaOH |
| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Isocyanate | NaN3 (or DPPA), Heat or UV light |
Gabriel Amine Synthesis
The Gabriel synthesis is a well-established method for the preparation of primary amines from primary alkyl halides. wikipedia.orgchemistrysteps.com This reaction utilizes potassium phthalimide (B116566) as a protected source of ammonia, thereby avoiding the over-alkylation that can occur when using ammonia directly. chemistrysteps.commasterorganicchemistry.com
The synthesis involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide to form an N-alkylphthalimide. wikipedia.orglibretexts.org The primary amine is then liberated from the phthalimide by hydrolysis, typically under acidic or basic conditions, or more mildly, by reaction with hydrazine (the Ing-Manske procedure). wikipedia.orgthermofisher.com
While the Gabriel synthesis is generally not directly applicable to the synthesis of aryl amines like this compound from a halopyridine due to the low reactivity of aryl halides in SN2 reactions, it remains a cornerstone for the synthesis of primary amines that might be used as precursors or in the synthesis of more complex structures. wikipedia.org Modifications to the standard Gabriel synthesis have been developed, including the use of alternative Gabriel reagents that allow for milder reaction conditions and broader substrate scope. wikipedia.org
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl and heteroaryl amines, providing a general method for the coupling of amines with aryl halides or triflates. wikipedia.org
The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. researchgate.netresearchgate.net The choice of ligand is crucial for the success of the reaction and a wide variety of ligands have been developed to accommodate a broad range of substrates. nih.gov The catalytic cycle is thought to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org
This methodology is highly applicable to the synthesis of aminopyridines. For instance, various aminopyridines can be synthesized by the coupling of halopyridines with a wide range of primary and secondary amines. researchgate.net The reaction conditions can be tuned by the choice of catalyst, ligand, base, and solvent to achieve high yields and functional group tolerance. researchgate.netnih.gov
| Component | Role | Examples |
|---|---|---|
| Palladium Catalyst | Facilitates the cross-coupling reaction | Pd(OAc)2, Pd2(dba)3 |
| Phosphine Ligand | Stabilizes the palladium complex and influences reactivity | BINAP, Xantphos, tBuDavePhos |
| Base | Promotes deprotonation of the amine | NaOtBu, Cs2CO3, K3PO4 |
| Substrates | Aryl/Heteroaryl Halide or Triflate and an Amine | Bromopyridines, primary/secondary amines |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyridine derivatives has gained significant traction, aiming to develop more environmentally benign and sustainable chemical processes. ijarsct.co.inrasayanjournal.co.in While specific studies focusing exclusively on the green synthesis of this compound are not extensively detailed in the reviewed literature, the broader strategies applied to the synthesis of pyridines and aminopyridines provide a framework for developing greener routes to this compound and its analogs. These strategies focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.in
Several key green chemistry approaches are relevant to the synthesis of substituted pyridines. These include the use of alternative energy sources, eco-friendly catalysts, and novel reaction media. ijarsct.co.inbiosynce.com For instance, microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. ijarsct.co.innih.gov This technique's rapid and uniform heating can minimize the formation of by-products, a core principle of green chemistry. ijarsct.co.in
Another cornerstone of green chemistry is the development and use of catalysts that are efficient, reusable, and non-toxic. rasayanjournal.co.inbiosynce.com Research has demonstrated the use of iron catalysts, such as FeCl3, for the green synthesis of 2,4,6-triarylsubstituted symmetrical pyridines, offering a more environmentally friendly alternative to traditional heavy metal catalysts. rsc.org Similarly, the use of reusable catalysts like activated fly ash has been reported for the eco-friendly synthesis of imidazo[1,2-a]pyridines, a class of fused pyridine derivatives. bhu.ac.in Such catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. bhu.ac.in
Solvent selection is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. biosynce.com Consequently, there is a growing emphasis on solvent-free reactions or the use of safer, more sustainable solvents. ijarsct.co.inrasayanjournal.co.in Some pyridine derivatives themselves can even act as green solvents due to their relatively high boiling points and low volatility. biosynce.com Furthermore, solid-state reactions and mechanochemistry, which involves promoting reactions through mechanical force, offer innovative approaches to eliminate the need for solvents altogether. ijarsct.co.in
Multicomponent reactions (MCRs) represent a highly efficient strategy in green synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rasayanjournal.co.innih.gov This approach enhances atom economy and reduces the number of purification steps, thereby minimizing waste generation. rasayanjournal.co.in One-pot, four-component reactions have been successfully employed for the environmentally friendly synthesis of novel pyridine derivatives, showcasing the potential of MCRs in this area. nih.gov
Biocatalysis, utilizing enzymes to catalyze chemical transformations, offers a highly selective and sustainable alternative to conventional chemical methods. rsc.org Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, have been used for the synthesis of chiral 3-aminopiperidine derivatives from bio-renewable amino acids under ambient conditions. rsc.org This approach highlights the potential for developing enzymatic routes to aminopyridine structures, aligning with the principles of green chemistry by using renewable feedstocks and mild reaction conditions.
The following table summarizes various green chemistry approaches that have been applied to the synthesis of pyridine derivatives and could be adapted for the synthesis of this compound:
| Green Chemistry Approach | Example Application in Pyridine Synthesis | Potential Benefits for this compound Synthesis |
| Microwave-Assisted Synthesis | Synthesis of novel pyridine derivatives via a one-pot, four-component reaction. nih.gov | Reduced reaction times, higher yields, and fewer by-products. ijarsct.co.in |
| Eco-Friendly Catalysts | Iron-catalyzed cyclization for the synthesis of symmetrical pyridines. rsc.org | Avoidance of toxic heavy metals and potential for catalyst recycling. |
| Reusable Catalysts | Activated fly ash as a catalyst for imidazo[1,2-a]pyridine (B132010) synthesis. bhu.ac.in | Reduced catalyst waste and lower process costs. |
| Solvent-Free Reactions | Synthesis of 2-aminopyridine derivatives under solvent-free conditions. nih.gov | Elimination of solvent waste and simplified product purification. ijarsct.co.in |
| Multicomponent Reactions (MCRs) | One-pot, four-component synthesis of novel pyridines. nih.gov | Increased efficiency, higher atom economy, and reduced waste. rasayanjournal.co.in |
| Biocatalysis | Enzymatic cascade for the synthesis of protected 3-aminopiperidine derivatives. rsc.org | Use of renewable feedstocks, high stereoselectivity, and mild reaction conditions. |
Reaction Mechanisms and Reactivity Patterns of 5,6 Diphenylpyridin 3 Amine Derivatives
Fundamental Reaction Mechanisms
The fundamental reactivity of 5,6-Diphenylpyridin-3-amine derivatives is dictated by the electronic nature of the substituted pyridine (B92270) core. The nitrogen heteroatom makes the ring electron-deficient and generally less reactive towards electrophiles than benzene (B151609), but more susceptible to nucleophilic attack. uoanbar.edu.iq The presence of a powerful electron-donating amino group at the 3-position significantly modulates this inherent reactivity.
Electrophilic Aromatic Substitution on Pyridine and Phenyl Moieties
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqyoutube.com In acidic conditions, protonation of the ring nitrogen further increases this deactivation. uoanbar.edu.iq However, the 3-amino group is a potent activating group that directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. wikipedia.org
In the case of this compound, the directing effects are as follows:
Pyridine Nitrogen: Deactivates the ring, particularly at the α (2, 6) and γ (4) positions. Substitution is generally favored at the β (3, 5) positions. youtube.com
3-Amino Group: Strongly activates the ring and directs ortho (positions 2, 4) and para (position 6).
5,6-Diphenyl Groups: These substituents add steric hindrance, particularly at positions 5 and 6.
The outcome of an SEAr reaction is a balance between these competing effects. The powerful activation by the amino group at C-2 and C-4 likely overcomes the ring's inherent deactivation at these positions. Therefore, electrophilic attack is predicted to occur preferentially at the C-2 and C-4 positions, which are ortho to the activating amino group.
The phenyl rings can also undergo electrophilic substitution. As substituents on the pyridine ring, they are subject to its electronic influence, but will typically direct incoming electrophiles to their own ortho and para positions.
| Position of Substitution | Influence of Pyridine N | Influence of 3-Amino Group | Overall Predicted Reactivity |
| C-2 | Deactivating | Activating (ortho) | Favorable |
| C-4 | Deactivating | Activating (ortho) | Favorable |
| Phenyl Rings | Weakly Deactivating | N/A | Possible under forcing conditions |
Nucleophilic Aromatic Substitution Pathways
The pyridine ring's electron-deficient character makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at positions 2, 4, and 6, where the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate. uoanbar.edu.iqwikipedia.org However, SNAr reactions typically require a good leaving group (such as a halide) and are disfavored by the presence of electron-donating substituents like the amino group found in this compound. thieme-connect.de
For derivatives of this compound that possess a suitable leaving group (e.g., 2-chloro-5,6-diphenylpyridin-3-amine), SNAr reactions can be a viable pathway for further functionalization. The reaction proceeds via an addition-elimination mechanism. The rate of reaction can be enhanced through transition-metal catalysis, where π-coordination of a metal like ruthenium(II) to the pyridine ring increases its electrophilicity and facilitates the displacement of a leaving group. thieme-connect.dethieme-connect.com
Carbon-Carbon Bond Forming Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and derivatives of this compound, particularly halogenated ones, can serve as effective substrates.
Cross-Coupling Methodologies (e.g., Suzuki, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. For aminopyridine substrates, a key challenge is the potential for the basic nitrogen atoms (both on the ring and the amino group) to coordinate to and inhibit the palladium catalyst. organic-chemistry.org However, the development of specialized catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, has largely overcome this issue. organic-chemistry.orgnih.gov
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. It is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov A hypothetical reaction would involve coupling a halogenated derivative, such as 2-bromo-5,6-diphenylpyridin-3-amine, with an arylboronic acid to introduce a new aryl group at the 2-position. Highly active catalyst systems have been shown to be effective for coupling aminopyridine halides in excellent yields. organic-chemistry.orgacs.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This methodology could be applied to a halo-derivative of this compound to introduce an alkenyl substituent. Palladium complexes supported on aminopyridine resins and those with 2-iminopyridyl ligands have demonstrated high catalytic activity for these transformations. researchgate.net
Stille Reaction: This reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org The Stille reaction is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.org It has been successfully used to synthesize functionalized bipyridines and terpyridines. acs.org A key disadvantage is the toxicity of the organostannane reagents. wikipedia.org An alternative approach involves a nickel-catalyzed Stille coupling of quaternary ammonium (B1175870) salts, formed from the amine, which proceeds via C–N bond cleavage. nih.gov
| Coupling Reaction | Substrate 1 (Derivative) | Substrate 2 | Catalyst System (Typical) | Key Features |
| Suzuki-Miyaura | Halo-aminopyridine | Organoboron reagent | Pd catalyst with phosphine ligands | Mild conditions, low toxicity reagents. nih.govresearchgate.net |
| Heck | Halo-aminopyridine | Alkene | Pd catalyst (e.g., Pd(OAc)2) | Forms C(sp²)-C(sp²) bonds with alkenes. wikipedia.orgorganic-chemistry.org |
| Stille | Halo-aminopyridine | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Broad scope, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |
Redox Chemistry of Aminopyridine Systems
The aminopyridine framework can participate in redox reactions. The electrochemical behavior of aminopyridines has been studied, for instance, in the context of the electrosynthesis of 4-aminopyridine (B3432731) from 4-nitropyridine (B72724) 1-oxide, which involves a series of reduction steps and unstable intermediates. researchgate.net
The redox activity can also be centered on the ligand when coordinated to a metal. Cobalt complexes featuring redox-active α-iminopyridine ligands, for example, have been shown to undergo ligand-centered redox events, indicating the ability of the pyridine-based ligand to accept and donate electrons. acs.org Furthermore, N-aminopyridinium salts, which can be derived from aminopyridines, undergo one-electron reduction to form N-centered radicals. nih.gov The reduction potential is influenced by the substituents on the pyridine ring, with electron-withdrawing groups making reduction easier. nih.gov
Protonation Effects on Reactivity and Electronic States
Aminopyridines possess at least two sites susceptible to protonation: the endocyclic ring nitrogen and the exocyclic amino group. nih.gov Due to resonance effects, the ring nitrogen is generally more basic and is the preferred site of protonation. nih.govreddit.com
Protonation has a profound impact on the electronic structure and reactivity of the molecule:
Reactivity: Protonation of the ring nitrogen places a formal positive charge on the molecule, strongly deactivating the ring towards electrophilic attack. uoanbar.edu.iq This effect is due to the enhanced inductive electron withdrawal by the positively charged nitrogen.
Electronic States: The addition of a proton causes a significant redistribution of electron density. NMR studies on protonated aminopyridines show substantial downfield shifts for protons near the protonated nitrogen and changes in the chemical shifts of carbon and nitrogen atoms, confirming a change in the electronic environment. nih.govnih.gov Computational studies and experimental data suggest that in an acidic environment, the electron flow from the exocyclic amino group into the pyridine ring is enhanced. nih.gov This can lead to changes in bond lengths, such as a shortening of the C2-N(amino) bond, and can create high rotational barriers for the amino group at low pH. nih.govacs.org
| Property | Neutral State | Protonated State (at Ring N) |
| Reactivity towards Electrophiles | Moderately activated by NH₂ group | Strongly deactivated |
| Electron Density on Ring | Enriched by NH₂ group | Significantly decreased |
| NMR Chemical Shifts | Characteristic of aminopyridine | Significant downfield shifts, especially for protons near N1. nih.gov |
| C-N(amino) Bond | Standard single/partial double bond character | Increased double bond character. nih.gov |
Coordination Chemistry and Ligand Design of 5,6 Diphenylpyridin 3 Amine
Ligand Design Principles for Metal Complexation
The design of effective ligands for metal complexation is governed by several core principles aimed at achieving stable and functionally specific metal complexes. The formation and stability of these complexes are dependent on the ligand's structure, the nature of its bonding with the metal, and adherence to principles like the Hard and Soft Acid-Base (HSAB) theory, which matches the electronic character of the metal ion (acid) with the donor atoms of the ligand (base) biointerfaceresearch.com.
Key design strategies include:
Chelation: Polydentate ligands that bind to a metal ion through multiple donor atoms to form a ring structure (typically 5- or 6-membered) result in a significant increase in complex stability, known as the chelate effect biointerfaceresearch.com.
Macrocyclic Effect: The stability of a metal complex is further enhanced when the ligand is a macrocycle, a cyclic polydentate ligand. This increased stability over its open-chain analogue is termed the macrocyclic effect biointerfaceresearch.com.
Steric and Electronic Tuning: Aminopyridine ligands are particularly versatile as their steric and electronic properties can be easily modified. nih.gov Introducing bulky substituents, such as the phenyl groups in 5,6-diphenylpyridin-3-amine, allows for precise control over the metal-to-ligand stoichiometry and can stabilize metals in unusual oxidation states. nih.govresearchgate.net
Spin State Control: Ligand design can be used to manipulate the competition between the crystal field splitting energy and the electron pairing energy, thereby controlling the spin state (high-spin or low-spin) of a d4–d7 transition metal ion. mdpi.com This is critical as the spin state influences the reactivity, magnetic properties, and lability of the complex. mdpi.com
The aminopyridinato ligand system, derived from deprotonated α-aminopyridines, has become an attractive alternative to traditional ligands like cyclopentadienyl (B1206354) due to its flexible binding modes and the wide variety of possible substitution patterns that allow for fine-tuning of the resulting complex's features vot.pl.
Formation of Metal-Pyridine Complexes
Pyridine (B92270) and its derivatives are fundamental building blocks in coordination chemistry, readily forming complexes with a vast range of transition metals. wikipedia.org Aminopyridines, in particular, are noted for their dual functionality, which allows for the synthesis of diverse coordination compounds, from simple mononuclear species to complex one-dimensional (1D) or three-dimensional (3D) coordination polymers. researchgate.net The specific structure formed is influenced by factors such as the metal-to-ligand ratio, the solvent used, the coordination geometry of the metal, and the presence of other ligands like pseudohalides. researchgate.net
Aminopyridine ligands can adopt several coordination modes, largely dictated by the position of the amino group and the steric environment. researchgate.netmdpi.com
Monodentate: This is the most common mode for many aminopyridines, where coordination occurs through the pyridine ring's nitrogen atom. pvpcollegepatoda.orgresearchgate.net Coordination solely through the exocyclic amino nitrogen is less frequent. pvpcollegepatoda.org
Bridging: The ligand can link two metal centers. In complexes with 3-aminopyridine (B143674), a single ligand has been observed to bridge two metal ions in a μ₂-fashion, forming polymeric chains. researchgate.net
Chelating: This mode is common for 2-aminopyridines, where the proximity of the pyridine and amino nitrogens allows for the formation of a stable five-membered ring with a metal center. researchgate.netmdpi.com For this compound, the meta-position of the amino group relative to the ring nitrogen makes intramolecular chelation to a single metal center sterically unfeasible.
The coordination of this compound to different metal centers can result in a variety of geometries, as seen in related aminopyridine complexes. The final geometry depends on the metal's coordination number, oxidation state, and the steric demands of the ligands. nih.govsciencenet.cn
Table 1: Observed Geometries in Metal Complexes with Aminopyridine Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Example Complex Formula | Reference |
| Fe(II) | Saturated 2-aminopyridine (B139424) | Distorted Trigonal Pyramidal | [ApHFeBr(µ-Br)]₂ | mdpi.com |
| Fe(II) | Saturated 2-aminopyridine | Distorted Tetrahedral | [ApHFeI₂(thf)] | mdpi.com |
| Cu(II) | 3-aminopyridine | Square Planar | [Cu(3-aminopyridine)₂(NCS)₂] | nih.gov |
| Cu(II) | 4-aminopyridine (B3432731) | Square Pyramidal | [Cu(4-aminopyridine)₃(NCS)₂] | nih.gov |
| Co(II) | 3-aminopyridine | trans-Octahedral | [Co(3-ampy)₄(NCS)₂] | researchgate.net |
| Ag(I) | 2-amino-4-methylpyrimidine | Distorted Tetrahedron | [Ag(mapym)(suc)₀.₅·0.5H₂O]n | sciencenet.cn |
In the this compound ligand, the two potential nitrogen donor sites—the pyridine ring nitrogen and the exocyclic amino nitrogen—play distinct roles. Due to the meta-positioning of the amino group, the nitrogen atoms are too distant to form a stable chelate ring with one metal ion.
Coordination is expected to occur preferentially through the pyridine nitrogen. This is consistent with observations in numerous aminopyridine complexes, where the Fe-N(pyridine) bond lengths are consistently shorter than the Fe-N(amine) bond lengths, indicating a stronger interaction with the pyridine nitrogen due to its greater donor ability. nsf.gov While the amino group does not participate in chelation, it is crucial for extending the structural architecture. It can act as a hydrogen-bond donor, forming supramolecular networks that link individual complex units. researchgate.netpvpcollegepatoda.org Alternatively, it can engage in a bridging coordination mode (μ₂), linking to a second metal center to form coordination polymers. researchgate.net
Table 2: Selected Metal-Nitrogen Bond Distances in Aminopyridine Complexes
| Complex | Metal-N(pyridine) (Å) | Metal-N(amine) (Å) | Reference |
| {[2-[(2,6-Me₂-C₆H₃)NHC(t-Bu)]C₅H₄N]FeCl₂}₂ | 2.1168(7) | 2.3176(6) | nsf.gov |
| {[2-[(2,6-Me₂-C₆H₃)NHC(Et)]C₅H₄N]FeCl₂}₂ | 2.1097(10) | 2.2945(9) | nsf.gov |
| [ApHFeBr(µ-Br)]₂ | 2.093(3) | Not coordinated | mdpi.com |
| [Cu(3-aminopyridine)₂(NCS)₂] | 2.013(6) | Not coordinated | nih.gov |
Metal-to-Ligand Charge Transfer (MLCT) in Coordination Compounds
Metal-to-ligand charge transfer (MLCT) is a type of electronic transition in which an electron moves from a molecular orbital that is predominantly metal-based to one that is primarily centered on the ligand. wikipedia.org This process effectively results in the oxidation of the metal center and the reduction of the ligand. wikipedia.org
MLCT transitions are responsible for the strong colors of many transition metal complexes, such as the iconic deep red of tris(bipyridine)ruthenium(II). wikipedia.org These absorption bands are typically very intense, with molar absorptivities (ε) often around 50,000 L mol⁻¹ cm⁻¹, far greater than those for weaker d-d transitions (ε ≈ 20–200 L mol⁻¹ cm⁻¹). wikipedia.org The energy of the MLCT transition is sensitive to both the ligand structure and the metal's identity, and it correlates with the difference in the electrochemical potentials of the metal and the ligand. nih.gov In a complex containing this compound, MLCT would involve the excitation of an electron from a d-orbital of the metal to a π* anti-bonding orbital of the diphenylpyridine ligand system.
Influence of Remote Amine Groups on Complex Properties
Substituents on a ligand, even when not directly involved in coordination, can have a profound impact on the properties of the resulting metal complex through electronic effects. The amino group in the 3-position of this compound acts as a remote electron-donating group.
This donation of electron density to the pyridine ring system can significantly alter the electronic structure of the complex. mdpi.com Specifically, electron-donating groups tend to raise the energy of the ligand's Highest Occupied Molecular Orbital (HOMO). mdpi.com This change in orbital energy directly affects the energy of electronic transitions, including both MLCT and intraligand charge transfer (ILCT) states, often leading to a red shift (a shift to longer wavelengths) in the absorption spectrum. mdpi.com Consequently, the presence and nature of the remote amine group provide a tool for tuning the spectroscopic, magnetic, and electrochemical properties of the coordination compound. mdpi.comnih.gov
Advanced Spectroscopic Characterization and Electronic Structure Elucidation
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy is a fundamental tool for understanding the electronic transitions within a molecule. For 5,6-Diphenylpyridin-3-amine, the UV-Visible spectrum is characterized by transitions involving the π-electron systems of the aromatic rings and non-bonding electrons.
The electronic spectrum of this compound is dominated by intense absorptions corresponding to π→π* transitions and weaker absorptions from n→π* transitions. The extensive conjugation involving the pyridine (B92270) and phenyl rings gives rise to strong π→π* absorption bands, typically observed in the ultraviolet region. sci-hub.senih.gov In contrast, pyridine and its derivatives also exhibit a lower energy n→π* transition, which involves the promotion of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital. libretexts.org This transition is characteristically less intense than π→π* transitions. libretexts.orgyoutube.com
The presence of the amino group at the 3-position and phenyl groups at the 5- and 6-positions causes a bathochromic (red) shift in these absorption bands compared to unsubstituted pyridine. sci-hub.se The amino group, acting as an auxochrome, enhances the electron density of the aromatic system, thereby lowering the energy gap for the π→π* transition.
Table 1: Typical Electronic Absorption Data for this compound
| Transition Type | Typical Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
|---|---|---|---|
| π→π | ~250-300 | High (>10,000) | Associated with the conjugated aromatic system. libretexts.org |
| n→π | ~320-380 | Low (<2,000) | Involves non-bonding electrons on the pyridine nitrogen; often observed as a shoulder on the main absorption band. libretexts.org |
| Intramolecular Charge Transfer (ICT) | >350 | Variable | Highly sensitive to solvent polarity. |
Note: The values presented are estimations based on data for analogous substituted pyridine and aniline (B41778) compounds. Actual experimental values may vary.
The molecular architecture of this compound, featuring an electron-donating amino group (donor) attached to a π-conjugated pyridine ring (acceptor), facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. researchgate.netrsc.org This phenomenon leads to a significant change in the dipole moment between the ground and excited states, making the molecule's electronic transitions sensitive to the polarity of the surrounding medium.
This sensitivity is studied through solvatochromism, where the position of the absorption bands shifts with changes in solvent polarity. scirp.orgumbc.edu For this compound, a positive solvatochromism is expected for the ICT band, meaning the absorption maximum (λmax) shifts to longer wavelengths (a red shift) as the solvent polarity increases. This occurs because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. libretexts.org The charge transfer originates from the amino group and is directed towards the electron-deficient pyridine ring. nih.gov
Table 2: Expected Solvatochromic Shift of the ICT Absorption Band for this compound
| Solvent | Polarity (ET(30) kcal/mol) | Expected λmax (nm) |
|---|---|---|
| Hexane | 31.0 | Shorter Wavelength |
| Toluene | 33.9 | ↓ |
| Chloroform | 39.1 | ↓ |
| Acetone | 42.2 | ↓ |
| Acetonitrile | 45.6 | ↓ |
| Methanol | 55.4 | Longer Wavelength |
Note: This table illustrates the general trend of positive solvatochromism. Specific λmax values require experimental measurement.
Luminescence and Fluorescence Spectroscopy
Luminescence spectroscopy provides insights into the de-excitation pathways of a molecule from its excited state. Many aminopyridine derivatives are known to be fluorescent, and their emission properties are strongly linked to their electronic structure and environment. nih.govacs.org
This compound is expected to exhibit fluorescence, with its emission spectrum being a mirror image of its lowest energy absorption band (ICT band). The emission is characterized by a significant Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This large shift is typical for molecules that undergo a substantial change in geometry and electronic distribution, such as ICT, in the excited state. rsc.org
The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. edinst.com For donor-acceptor systems like this compound, the quantum yield is highly dependent on the solvent. In non-polar solvents, moderate to high quantum yields may be observed. However, in polar solvents, the stabilization of the ICT state can promote non-radiative decay pathways, leading to a decrease in the quantum yield. rsc.org Unsubstituted aminopyridines can exhibit high quantum yields, which are subsequently modified by substitution. nih.govresearchgate.netedinst.com
Table 3: Predicted Fluorescence Properties in Various Solvents
| Solvent | Expected Emission λem (nm) | Predicted Quantum Yield (ΦF) | Notes |
|---|---|---|---|
| Cyclohexane | ~400-430 | Moderate-High | Emission from a locally excited (LE) state. |
| Dichloromethane | ~440-480 | Moderate | Emission shows ICT character. |
| Acetonitrile | ~480-520 | Low-Moderate | Increased ICT character and non-radiative decay. |
| Methanol | ~500-550 | Low | Strong solvent stabilization of the ICT state enhances quenching. |
Note: Values are illustrative, based on trends observed for similar D-π-A fluorophores.
The nitrogen atom of the pyridine ring in this compound is basic and susceptible to protonation in acidic media. This protonation significantly alters the electronic properties of the molecule. By introducing a positive charge, the pyridine ring becomes a much stronger electron-acceptor, which profoundly impacts the ICT process and, consequently, the fluorescence properties. rsc.org
This sensitivity to pH can lead to dramatic changes in the emission spectrum, a phenomenon known as emission switching. nih.gov Upon protonation, a significant bathochromic (red) shift in the fluorescence emission is often observed due to the enhanced ICT character of the excited state. rsc.org This property makes the molecule a potential candidate for use as a fluorescent pH sensor. The fluorescence intensity may either increase or decrease depending on the specific deactivation pathways available to the protonated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). uobasrah.edu.iq
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the two phenyl rings, and the amino group. The pyridine protons at positions 2 and 4 would appear as singlets or narrow doublets (due to long-range coupling). The phenyl protons would typically appear as a complex multiplet in the aromatic region (7.0-8.0 ppm). The amino protons (-NH₂) would present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. mdpi.com The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the substituents. Carbons bearing the phenyl groups (C5, C6) and the amino group (C3) would be significantly shifted compared to an unsubstituted pyridine. Similarly, the ipso-carbons of the phenyl rings (the carbons attached to the pyridine ring) would be identifiable. semanticscholar.orgnih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|---|
| Pyridine-H | H-2 | ~8.2-8.4 | - | Singlet (s) |
| Pyridine-H | H-4 | ~7.0-7.2 | - | Singlet (s) |
| Amino-H | -NH₂ | ~3.5-5.0 | - | Broad singlet (br s) |
| Phenyl-H | ortho, meta, para | ~7.2-7.8 | - | Multiplet (m) |
| Pyridine-C | C-2 | - | ~145-150 | CH |
| Pyridine-C | C-3 | - | ~135-140 | C-NH₂ |
| Pyridine-C | C-4 | - | ~115-120 | CH |
| Pyridine-C | C-5 | - | ~150-155 | C-Ph |
| Pyridine-C | C-6 | - | ~155-160 | C-Ph |
| Phenyl-C | ipso | - | ~138-142 | Quaternary carbon attached to pyridine. |
| Phenyl-C | ortho, meta, para | - | ~127-130 | CH carbons of the phenyl rings. |
Note: Predicted chemical shifts are based on additive rules and data from substituted pyridines and anilines in a typical solvent like CDCl₃ or DMSO-d₆. Actual values are solvent-dependent and require experimental verification. rsc.orgresearchgate.netcore.ac.ukmdpi.com
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Pyridine |
Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Shifts
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary aromatic amine, pyridine, and phenyl functionalities.
As a primary amine (R-NH₂), the compound should display two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. These bands arise from the asymmetric and symmetric stretching vibrations of the N-H bonds. Aromatic amines typically show these absorptions at slightly higher frequencies than their aliphatic counterparts. Additionally, the N-H bending vibration (scissoring) for primary amines is expected to appear in the 1580-1650 cm⁻¹ range. A broad N-H wagging band may also be observed between 665-910 cm⁻¹.
The C-N stretching vibration for aromatic amines gives rise to a strong band, typically found in the 1250-1335 cm⁻¹ region. The presence of the diphenyl and pyridine aromatic systems will contribute characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 1: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Phenyl & Pyridine Rings | 3000 - 3100 | Medium-Weak |
| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |
| C=C Ring Stretch | Phenyl & Pyridine Rings | 1400 - 1600 | Medium-Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |
| N-H Wag | Primary Amine | 665 - 910 | Broad, Strong |
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
While specific crystallographic data for this compound is not available in the reviewed literature, the analysis of a suitable single crystal would yield its unit cell parameters (a, b, c, α, β, γ) and space group, which define the crystal lattice. The structural solution would reveal the torsion angles between the pyridine core and the two phenyl substituents at positions 5 and 6, indicating the degree of planarity or twist in the molecule.
Furthermore, this analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the amine (-NH₂) group, which plays a crucial role in the crystal packing and supramolecular architecture. For example, studies on related aminopyridine compounds have revealed extensive hydrogen-bonding networks that dictate their solid-state structures.
Electrochemical Characterization
Electrochemical methods are employed to probe the electronic properties of a molecule, specifically its ability to be oxidized or reduced. These techniques are fundamental for determining the energy levels of the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy relates to the electron-donating ability (oxidation potential), while the LUMO energy relates to the electron-accepting ability (reduction potential). The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
These energy levels are often determined experimentally via electrochemistry and then correlated with theoretical calculations using methods like Density Functional Theory (DFT). While specific experimental values for this compound are not documented, DFT calculations on structurally similar compounds, such as amino-phenyl derivatives of diphenylpyridine, provide valuable insights. In such systems, the HOMO is typically localized on the electron-rich amino group and the adjacent phenyl ring, while the LUMO is distributed across the electron-deficient pyridine ring system. The introduction of an amino group generally raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted parent molecule.
Table 2: Calculated Frontier Orbital Energies for a Structurally Related Diphenylpyridine Derivative
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| para-amino phenyl derivative of 3,5-dimethyl-2,6-diphenylpyridine researchgate.net | DFT (wB97XD/Def2TZVPP) | Value not specified | Value not specified | ~7.0 - 8.8 |
Note: The energy gap range is provided for a series of derivatives, with the amino-substituted compound expected to have a smaller gap. researchgate.net
Cyclic voltammetry (CV) is the most widely used technique for investigating the redox properties of a compound. It involves scanning the potential of an electrode and measuring the resulting current to identify oxidation and reduction events.
For this compound, the CV would be expected to show an oxidation peak corresponding to the removal of an electron from the amine group. Studies on simpler aminopyridines, such as 2-aminopyridine (B139424), have shown an irreversible anodic (oxidation) peak at approximately +1.05 V versus a standard reference electrode. rasayanjournal.co.in This irreversibility suggests that the cation radical formed upon oxidation is unstable and undergoes subsequent chemical reactions. The phenyl substituents on the pyridine ring may influence the exact oxidation potential through electronic and steric effects.
The reduction of the pyridine ring would occur at a much more negative potential. The reversibility of any redox process, indicated by the presence of a corresponding peak on the reverse scan, provides information about the stability of the electrochemically generated species.
Table 3: Electrochemical Data for Related Aminopyridine Compounds
| Compound | Technique | Redox Event | Potential (V) | Reversibility |
| 2-Aminopyridine rasayanjournal.co.inresearchgate.net | Cyclic Voltammetry | Oxidation | +1.049 (vs. Ag/AgCl) | Irreversible |
Computational and Theoretical Investigations of 5,6 Diphenylpyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structures, energies, and various properties from first principles.
Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry and materials science. aps.org It is based on the principle that the ground-state energy of a many-electron system is a unique functional of the electron density. d-nb.info DFT calculations are widely used to determine optimized molecular geometries, vibrational frequencies, and global reactivity descriptors. mdpi.comnih.gov
In a study on the structurally similar compound 3,5-dimethyl-2,6-diphenylpyridine and its para-amino phenyl derivative, DFT calculations were performed to analyze its properties. niscpr.res.inresearchgate.net Such calculations for 5,6-Diphenylpyridin-3-amine would similarly involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm it as a true energy minimum. researchgate.net From the optimized structure, key parameters like bond lengths and angles can be determined. Furthermore, DFT is used to calculate global reactivity descriptors, which provide insight into the chemical behavior of the molecule. niscpr.res.inresearchgate.net These descriptors are typically derived from the energies of the frontier molecular orbitals. niscpr.res.in
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
| Parameter | Symbol | Formula | Description |
| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity | χ | χ ≈ (IP + EA) / 2 | A measure of the ability of a molecule to attract electrons. d-nb.info |
| Chemical Hardness | η | η ≈ (IP - EA) / 2 | A measure of resistance to change in electron distribution. |
| Softness | S | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index | ω | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Note: This table describes the parameters that would be calculated for this compound using DFT methodologies.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of electronically excited states. rsc.orguci.edursc.org It is a popular tool for predicting electronic absorption and emission spectra, making it invaluable for understanding the photophysical properties of molecules. rsc.orgnih.gov The method works by calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light, which allows for the determination of excitation energies and oscillator strengths. uci.edu
For this compound, TD-DFT calculations could be employed to predict its UV-Vis absorption spectrum. This would involve computing the transition energies from the ground state to various excited states. The results can help identify the nature of these transitions, for instance, whether they are localized on the pyridine (B92270) or phenyl rings or involve charge transfer between different parts of the molecule. While TD-DFT is known for its favorable combination of accuracy and computational cost, its performance can be limited in certain cases, such as describing long-range charge-transfer excitations. rsc.org
Electronic Structure Analysis
Analyzing the electronic structure provides a detailed picture of how electrons are distributed within a molecule, which is key to understanding its reactivity and intermolecular interactions.
The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on a constant electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would be expected to show significant negative potential localized around the nitrogen atom of the pyridine ring and the nitrogen of the amine group due to their lone pairs of electrons. researchgate.net These regions would be the primary sites for hydrogen bonding and protonation. The phenyl rings and the C-H bonds would likely exhibit positive or near-neutral potential. researchgate.net This analysis helps in understanding how the molecule would interact with other chemical species, such as receptors or solvents.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. youtube.comyoutube.com
The energy of the HOMO is related to the molecule's electron-donating ability (nucleophilicity), while the LUMO energy relates to its electron-accepting ability (electrophilicity). researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and kinetically less stable, implying higher chemical reactivity. researchgate.netresearchgate.net
In a DFT study of the related 3,5-dimethyl-2,6-diphenylpyridine and its para-amino derivative, the HOMO was found to be distributed over the pyridine and benzene (B151609) rings, while the LUMO was primarily located on the pyridine ring. researchgate.net For this compound, the HOMO is expected to have significant contributions from the electron-rich amine group and the π-systems of the rings. The LUMO is likely to be concentrated on the electron-deficient pyridine ring.
Table 2: Representative Frontier Molecular Orbital Data
| Parameter | Value (eV) |
| EHOMO | [Value] |
| ELUMO | [Value] |
| Energy Gap (ΔE) | [Value] |
Note: This table is a template for the type of data obtained from FMO analysis. Specific values for this compound would require a dedicated computational study.
Intermolecular Interactions and Packing Effects
In the solid state, the arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in its crystal packing.
The presence of the amine (-NH₂) group and the pyridine nitrogen atom makes hydrogen bonding a dominant interaction. The amine group can act as a hydrogen bond donor, while both nitrogen atoms can act as acceptors. This can lead to the formation of hydrogen-bonded networks, such as dimers or chains, which are common motifs in the crystal structures of amino-pyridines. nih.govresearchgate.net For instance, in the crystal structure of 5-chloropyridine-2,3-diamine, intermolecular hydrogen bonding connects molecules into columns. nih.gov
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.gov This analysis can decompose the crystal packing into contributions from different types of interactions (e.g., H···H, N···H, C···H), providing a detailed understanding of the forces that hold the crystal together. nih.gov
Applications in Advanced Materials Science and Catalysis
Catalytic Applications
While the broader class of pyridine-containing molecules is extensively utilized in catalysis, the specific applications of 5,6-Diphenylpyridin-3-amine are an emerging area of research.
As Ligands in Homogeneous and Heterogeneous Catalysis
Pyridine-type ligands are fundamental in transition metal catalysis, promoting a wide range of chemical transformations, including C-H bond functionalizations and cross-coupling reactions. nih.gov Sterically bulky pyridine (B92270) ligands, for instance, have been shown to enhance the concentration of catalytically active monomeric species in palladium-catalyzed, non-directed amination reactions. nih.gov The amine functional group, in conjunction with the pyridine ring, can offer bidentate coordination, which is crucial for stabilizing metal centers and influencing the selectivity of catalytic processes. Pyridine derivatives are also used to stabilize metallic nanoparticles, which act as catalysts in various organic reactions, such as the reduction of nitroaromatics. mdpi.com However, specific research detailing the performance of this compound as a ligand in major homogeneous or heterogeneous catalytic systems is not extensively documented in current literature.
Facilitation of Organic Transformations
The facilitation of organic transformations often involves catalysts where pyridine derivatives play a key role. For example, palladium-catalyzed C-N cross-coupling reactions are vital for synthesizing pharmaceuticals and agrochemicals, and the choice of ligand is critical for success, especially with challenging substrates like five-membered heteroarenes. nih.govnih.gov The catalytic reduction of aromatic nitro compounds to amines is another significant industrial process where palladium catalysts supported by pyridine-derived ligands are employed. mdpi.comresearchgate.net Although the fundamental structure of this compound makes it a candidate for influencing such transformations, either as a ligand or an organocatalyst, specific examples and detailed studies focused on its direct role in facilitating key organic reactions are limited.
Organic Electronic Materials
The application of this compound is most prominently documented in the field of organic electronics, particularly in the development of materials for solar cells and potentially for light-emitting diodes.
Organic Light-Emitting Diodes (OLEDs) Componentry
Pyridine-based structures are frequently incorporated into materials for phosphorescent OLEDs (PhOLEDs), often serving as electron-transporting moieties in bipolar host materials or as ligands in iridium(III) triplet emitters. chemrxiv.orgrsc.org The design of efficient OLEDs relies on materials that facilitate balanced charge injection and transport, and the electronic properties of the pyridine ring are beneficial in this context. mdpi.commdpi.com While the potential for this compound derivatives to be used as components in OLEDs exists, particularly in charge-transport or emissive layers, specific research demonstrating their synthesis and device performance in this application is not yet prominent.
Photonic Materials Development
The development of photonic materials often overlaps with advances in organic electronics, as many of the same principles of molecular design apply. Materials used in OLEDs and solar cells interact with light and charge carriers, making them relevant to photonics. While the diphenylpyridine amine moiety has been successfully used to create materials for photovoltaic applications, its broader development and characterization for other photonic applications, such as nonlinear optics or optical sensors, remains a specialized area with limited public research findings.
Hole-Transporting Materials (HTMs) in Perovskite Solar Cells
The most significant and well-documented application of this compound is as a key building block for Hole-Transporting Materials (HTMs) in perovskite solar cells (PSCs). researchgate.netnih.gov Research has demonstrated that incorporating a diphenylpyridine amine (DPPA) unit into larger molecular structures, such as porphyrin derivatives, yields highly effective HTMs. researchgate.net
In one key study, a novel zinc porphyrin derivative incorporating the DPPA moiety, referred to as PZn-DPPA, was developed and tested as an HTM in low-temperature processed PSCs. semanticscholar.orgnih.gov The design strategy involved using the electron-deficient pyridine moiety to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the porphyrin HTM. researchgate.netnih.gov This tuning of the HOMO level resulted in a better energy alignment with the valence band of the perovskite active layer, which facilitates more efficient transfer of holes from the perovskite to the HTM. researchgate.netsemanticscholar.org
The resulting PZn-DPPA-based solar cells exhibited performance levels comparable to those using spiro-OMeTAD, which is a state-of-the-art and commonly used HTM. nih.gov Notably, the PZn-DPPA-based devices demonstrated superior air stability in both doped and undoped forms when compared to devices based on spiro-OMeTAD. semanticscholar.orgnih.gov
Below is a data table summarizing the performance of perovskite solar cells using the PZn-DPPA hole-transporting material compared to a standard reference.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) | HOMO Energy Level (eV) | Key Advantages Noted in Research |
|---|---|---|---|
| PZn-DPPA | Comparable to spiro-OMeTAD | -5.30 eV | Good energy level alignment with perovskite; Superior air stability. researchgate.netsemanticscholar.orgnih.gov |
| spiro-OMeTAD (Reference) | State-of-the-art efficiency | -5.22 eV | High efficiency but suffers from lower stability and higher cost. researchgate.netresearchgate.net |
Polymer Science and Engineering
The unique structural characteristics of this compound, which include a reactive amine group and bulky, rigid phenyl substituents on a pyridine core, suggest its potential as a valuable component in the synthesis of advanced polymers. While direct studies on the polymerization of this specific compound are not extensively documented, the well-established chemistry of aminopyridines and phenyl-substituted aromatic monomers allows for the extrapolation of its likely applications in polymer science.
Incorporation into Polymeric Architectures
The amine functionality of this compound serves as a key reactive site for its incorporation into various polymer backbones. It is anticipated that this compound could be utilized as a monomer or a co-monomer in the synthesis of high-performance polymers such as polyimides and polyamides. The introduction of the diphenylpyridine moiety into polymer chains is expected to impart desirable properties, including enhanced thermal stability, improved solubility, and specific optical characteristics. researchgate.netsci-hub.se
The synthesis of polyimides, for instance, typically involves the polycondensation reaction between a diamine and a dianhydride. researchgate.netsci-hub.se In this context, this compound could be reacted with various aromatic tetracarboxylic dianhydrides to produce novel polyimides. The bulky phenyl groups would likely disrupt chain packing, leading to amorphous polymers with good solubility in organic solvents. researchgate.net This is a significant advantage over many conventional polyimides, which are often intractable. Furthermore, the rigid pyridine ring and aromatic phenyl groups would contribute to a high glass transition temperature (Tg) and excellent thermal stability. researchgate.netnih.gov
Similarly, in the realm of polyamides, the amine group of this compound can react with diacid chlorides. The resulting aramids (aromatic polyamides) would benefit from the rigidity and aromaticity of the incorporated diphenylpyridine unit, potentially leading to materials with high strength and thermal resistance.
The incorporation of pyridine rings into polymer backbones has been shown to improve the solubility of the resulting polymers due to the potential for increased dipole-dipole interactions between the polymer and solvent. researchgate.net The presence of the nitrogen atom in the pyridine ring can also offer sites for post-polymerization modification or for coordination with metal ions, opening avenues for the development of functional materials.
A hypothetical polyimide synthesis involving this compound is presented below:
| Reactant 1 | Reactant 2 (Dianhydride) | Resulting Polymer | Anticipated Properties |
| This compound | Pyromellitic dianhydride (PMDA) | Poly(diphenylpyridine-pyromellitimide) | High thermal stability, limited solubility |
| This compound | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Fluorinated Poly(diphenylpyridine-imide) | Improved solubility, lower dielectric constant |
| This compound | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | Poly(diphenylpyridine-biphenylimide) | High Tg, good mechanical properties |
Development of Functionalized Monomers for Polymer Synthesis
Beyond its direct use as a monomer, this compound can serve as a precursor for the development of a variety of functionalized monomers. The amine group can be chemically modified to introduce other polymerizable functionalities or to attach specific performance-enhancing moieties.
For example, the amine group could be acylated with acryloyl chloride or methacryloyl chloride to produce acrylamide (B121943) or methacrylamide (B166291) monomers, respectively. These vinyl monomers could then be subjected to free-radical polymerization to yield polymers with pendant diphenylpyridine groups. Such polymers could find applications as functional coatings, membranes, or in optoelectronic devices due to the photophysical properties that might be conferred by the aromatic and heterocyclic components.
Another avenue for functionalization involves the reaction of the amine group to introduce moieties that can participate in other types of polymerization, such as ring-opening polymerization or step-growth polymerizations beyond polyimides and polyamides. For instance, reaction with an isocyanate could yield a urea (B33335) linkage, which could be a building block for polyureas.
The development of such functionalized monomers from this compound would significantly broaden its utility in the creation of tailor-made polymers with specific functionalities. The properties of the resulting polymers would be highly dependent on the nature of the polymer backbone and the concentration of the incorporated diphenylpyridine units.
Supramolecular Chemistry and Molecular Recognition
The structure of this compound, featuring hydrogen bond donating (amine N-H) and accepting (pyridine N) sites, as well as aromatic phenyl rings capable of π-π stacking, makes it an interesting candidate for studies in supramolecular chemistry and molecular recognition. These non-covalent interactions are fundamental to the construction of well-ordered, self-assembled structures.
Host-Guest Chemistry in Non-Biological Systems
In the context of host-guest chemistry, molecules like this compound can act as guests, being encapsulated within the cavity of a larger host molecule. wikipedia.org Common hosts in supramolecular chemistry include cyclodextrins, calixarenes, and cucurbiturils. wikipedia.orgnih.gov The hydrophobic phenyl groups of this compound would favor its inclusion within the nonpolar cavity of a host like β-cyclodextrin in an aqueous environment. nih.gov
Such host-guest complexation can significantly alter the photophysical properties of the guest molecule. For instance, encapsulation within a host cavity can lead to enhanced fluorescence and improved stability. nih.gov The formation of an inclusion complex between a phenyl-pyridyl derivative and a cyclodextrin (B1172386) has been shown to enable its solubilization and stabilization in aqueous solution, acting as a chemosensor for metal ions. nih.gov It is plausible that a similar complex with this compound could be explored for sensing applications.
The binding affinity between the host and guest is governed by a combination of factors including size and shape complementarity, as well as intermolecular forces such as van der Waals interactions, hydrophobic effects, and hydrogen bonding. libretexts.org
| Host Molecule | Potential Binding Site on this compound | Primary Driving Force for Complexation | Potential Application |
| β-Cyclodextrin | Phenyl groups | Hydrophobic interactions | Enhanced solubility in water, fluorescence-based sensing |
| Calix acs.orgarene | Diphenylpyridine moiety | π-π stacking, van der Waals forces | Molecular recognition, controlled release |
| Cucurbit manchester.ac.ukuril | Protonated aminopyridinium ion | Ion-dipole interactions, hydrophobic effects | pH-responsive systems, drug delivery |
Self-Assembly Processes
The ability of this compound to engage in both hydrogen bonding and π-π stacking interactions suggests its potential to undergo self-assembly into ordered supramolecular structures. rsc.org The amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This could lead to the formation of one-dimensional chains or tapes.
Furthermore, the phenyl rings can participate in π-π stacking interactions, which would contribute to the stability of the assembled structures. The interplay between these different non-covalent interactions could lead to the formation of more complex architectures, such as sheets or three-dimensional networks. The specific outcome of the self-assembly process would be influenced by factors such as solvent, temperature, and concentration. nih.gov The self-assembly of pyridine-based amphiphiles has been shown to form nanotubes with varying inner diameters depending on the nature of the complexed aromatic molecules. nih.gov
Crystal Engineering for Controlled Architectures
Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. rsc.orgresearchgate.net This is achieved by understanding and utilizing intermolecular interactions to control the packing of molecules in the solid state. The functional groups present in this compound make it a promising building block for crystal engineering.
The N-H---N hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of another are likely to be a dominant and reliable interaction, forming robust supramolecular synthons. These synthons can then guide the assembly of molecules into predictable patterns. The phenyl groups can further influence the crystal packing through π-π and C-H---π interactions, leading to the formation of layered or more complex three-dimensional structures.
By co-crystallizing this compound with other molecules (co-formers) that have complementary hydrogen bonding sites, it would be possible to create a wide range of multi-component crystals with tailored architectures and properties. For example, co-crystallization with carboxylic acids would likely result in the formation of a salt or a co-crystal featuring a strong N-H---O or O-H---N hydrogen bond. The exploration of the structural landscape of acid-pyridine cocrystals has demonstrated the robustness of this interaction.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm for pyridine and phenyl rings) and amine proton shifts (δ 5.5–6.5 ppm, broad singlet) .
- Elemental Analysis (CHN) : Verify purity (>95%) by matching experimental vs. theoretical values (e.g., C: 78.2%, H: 5.6%, N: 9.1%).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 297.13 for C₁₇H₁₄N₂).
How do structural modifications at the pyridine and phenyl rings influence the biological activity of this compound derivatives?
Advanced Research Question
Substituents like fluorine or trifluoromethyl groups significantly alter bioactivity:
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance binding to hydrophobic enzyme pockets, as seen in analogs with IC₅₀ values <1 µM against kinase targets .
- Steric Effects : Bulky substituents on phenyl rings (e.g., 2,6-dichloro) reduce metabolic degradation but may lower solubility.
- Methodology : Use parallel synthesis to generate derivatives (e.g., halogenation, alkylation) and evaluate via in vitro assays (e.g., enzyme inhibition, cytotoxicity).
What strategies can resolve contradictions in reported biological activities of this compound across studies?
Advanced Research Question
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Replication : Reproduce experiments under identical conditions (e.g., pH, temperature, cell lines).
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher efficacy in lipid-rich environments) .
- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement.
How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?
Advanced Research Question
- Docking Simulations : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases, GPCRs). Prioritize hydrogen bonding between the 3-amine group and catalytic residues (e.g., Asp86 in EGFR) .
- DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitutions.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
What experimental designs are recommended for establishing structure-activity relationships (SAR) in this compound derivatives?
Advanced Research Question
- Systematic Variation : Synthesize derivatives with single-point mutations (e.g., -F, -Cl, -CH₃) at positions 5 and 6.
- High-Throughput Screening : Test libraries against diverse targets (e.g., cancer cell lines, bacterial biofilms).
- Data Clustering : Use principal component analysis (PCA) to correlate substituent properties (logP, polar surface area) with activity .
What are the common impurities encountered during synthesis, and how can they be identified and mitigated?
Basic Research Question
- Byproducts : Unreacted boronic acids or dehalogenated intermediates. Detect via TLC (Rf = 0.3–0.5 in EtOAc/hexanes) .
- Mitigation : Purify via flash chromatography (silica gel, 63–200 mesh) or recrystallization (ethanol/water).
- QC Protocols : Use HPLC-DAD (C18 column, 254 nm) to ensure purity >98% .
How does the electronic environment of the pyridine ring affect the compound’s stability under physiological conditions?
Advanced Research Question
- Electron-Deficient Rings : Fluorine substituents increase oxidative stability but may reduce solubility.
- pH-Dependent Degradation : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks).
- Metabolite Profiling : Use LC-MS to identify hydrolysis products (e.g., pyridine-3-amine) in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
